Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide
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Overview
Description
Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide, also known as TEMPO, is a stable nitroxide radical that has gained significant attention in scientific research due to its unique properties. TEMPO is widely used as a catalyst, an oxidizing agent, and a spin label in various chemical reactions.
Mechanism of Action
Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide acts as a stable nitroxide radical that can easily donate or accept electrons, making it an effective oxidizing agent. The mechanism of action of Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide involves the transfer of a single electron to or from the substrate, resulting in the formation of a radical intermediate that can further react to form the desired product.
Biochemical and Physiological Effects:
Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide has been shown to have antioxidant properties, which can protect cells from oxidative stress. In addition, Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide has been shown to have anti-inflammatory effects, which can reduce inflammation in various tissues. Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide has also been shown to have neuroprotective effects, which can prevent or reduce neuronal damage in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide is a stable and easy-to-handle compound that can be used in various lab experiments. However, Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide can be expensive and may require specialized equipment for some applications.
Future Directions
There are numerous future directions for Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide research, including the development of new synthetic methods, the exploration of new applications in catalysis and materials science, and the investigation of its potential therapeutic effects in various diseases. Additionally, the use of Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide in combination with other compounds or techniques may lead to new discoveries and applications.
Scientific Research Applications
Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide has numerous applications in scientific research, including organic synthesis, polymer chemistry, and biochemistry. In organic synthesis, Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide is used as a catalyst for the oxidation of alcohols to aldehydes and ketones. In polymer chemistry, Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide is used as a mediator in the polymerization of acrylonitrile, which results in a high yield of nitroxide-functionalized polymers. In biochemistry, Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide is used as a spin label to study protein structure and dynamics using electron paramagnetic resonance spectroscopy.
properties
CAS RN |
122035-71-6 |
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Product Name |
Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide |
Molecular Formula |
C11H22N4O2 |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-hydrazinyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C11H22N4O2/c1-10(2)5-7(6-11(3,4)15-10)13-8(16)9(17)14-12/h7,15H,5-6,12H2,1-4H3,(H,13,16)(H,14,17) |
InChI Key |
NTKWXRSEJQGLRX-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NN)C |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NN)C |
Other CAS RN |
122035-71-6 |
Pictograms |
Corrosive; Irritant |
synonyms |
oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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